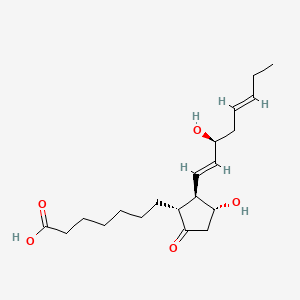
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is an organic compound with the molecular formula C21H26O and a molecular weight of 294.43 g/mol. This compound is characterized by the presence of two 4-methylbenzyl groups attached to a pent-4-en-1-ol backbone. It is used as a building block in organic synthesis and has applications in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-methylbenzyl)pent-4-en-1-one.
Reduction: Formation of 3,3-Bis(4-methylbenzyl)pentan-1-ol.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol has diverse applications in scientific research, including:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Organic Chemistry: Employed in the preparation of fused and bridged tetrahydrofurans via copper-catalyzed intramolecular carboetherification.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(4-methylphenyl)pent-4-en-1-ol
- 3,3-Bis(4-methylbenzyl)but-4-en-1-ol
Uniqueness
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is unique due to its specific structure, which combines a pent-4-en-1-ol backbone with two 4-methylbenzyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
3,3-bis[(4-methylphenyl)methyl]pent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O/c1-4-21(13-14-22,15-19-9-5-17(2)6-10-19)16-20-11-7-18(3)8-12-20/h4-12,22H,1,13-16H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHTLILWQYZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)








